![molecular formula C23H25N3O2 B14147425 4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide CAS No. 536718-18-0](/img/structure/B14147425.png)
4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes a bicyclo[2.2.1]heptane core, which is known for its stability and rigidity, making it a valuable scaffold in synthetic chemistry.
Métodos De Preparación
The synthesis of 4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the Diels-Alder reaction, which forms the bicyclic core. Subsequent steps involve functional group modifications to introduce the phenyldiazenyl and carboxamide groups. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, leading to the formation of different amides or esters.
Major Products: The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure provides a rigid framework that can fit into specific binding sites, while the functional groups can form hydrogen bonds or other interactions with the target. This can lead to inhibition or activation of the target, depending on the nature of the interaction .
Comparación Con Compuestos Similares
Similar compounds include other bicyclo[2.2.1]heptane derivatives, such as:
- 4,7,7-trimethyl-3-oxo-N-[4-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide
- 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
- Bicyclo[2.2.1]heptane, 1,3,3-trimethyl-
The uniqueness of 4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
536718-18-0 |
|---|---|
Fórmula molecular |
C23H25N3O2 |
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
4,7,7-trimethyl-3-oxo-N-(4-phenyldiazenylphenyl)bicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C23H25N3O2/c1-21(2)22(3)13-14-23(21,15-19(22)27)20(28)24-16-9-11-18(12-10-16)26-25-17-7-5-4-6-8-17/h4-12H,13-15H2,1-3H3,(H,24,28) |
Clave InChI |
HNSDOCLMCLHXPI-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


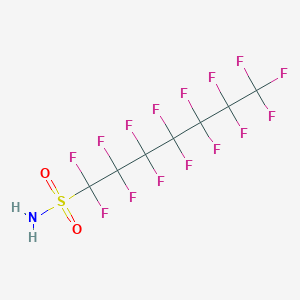
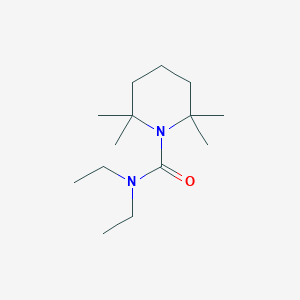

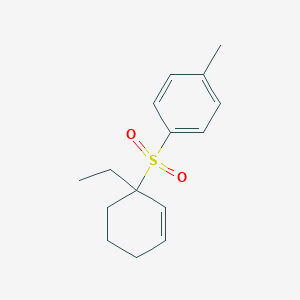
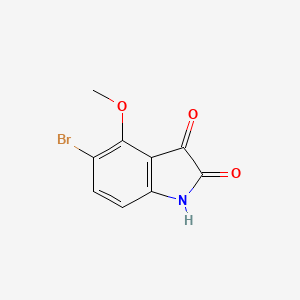
![1-{[(1,3-Dioxolan-2-yl)methyl]sulfanyl}-3-oxobutan-2-yl acetate](/img/structure/B14147376.png)

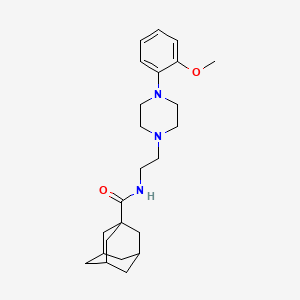
![1-Amino-5-propan-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid](/img/structure/B14147389.png)
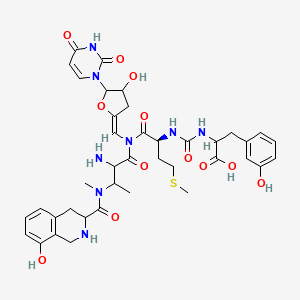
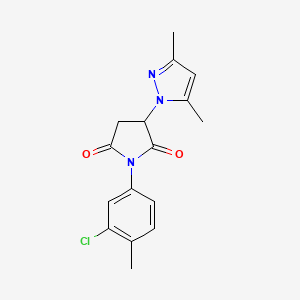
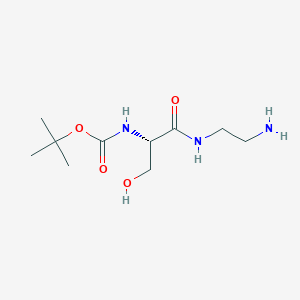
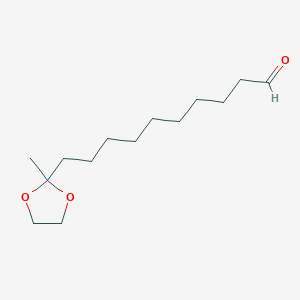
![(3E)-2-hydroxy-7-methoxy-3-{[(4-methoxyphenyl)amino]methylidene}-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one](/img/structure/B14147416.png)
